molecular formula C8H6N4O4 B13386708 4-Acetamido-7-nitrobenzofurazan CAS No. 18333-72-7

4-Acetamido-7-nitrobenzofurazan

Cat. No.: B13386708
CAS No.: 18333-72-7
M. Wt: 222.16 g/mol
InChI Key: XHIJYNJBIDVIND-UHFFFAOYSA-N
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Description

4-Acetamido-7-nitrobenzofurazan (CAS: Not explicitly provided) is a nitrobenzofurazan (NBD) derivative characterized by an acetamido (-NHCOCH₃) substituent at the 4-position and a nitro (-NO₂) group at the 7-position of the benzofurazan core. This compound belongs to a class of heterocyclic fluorophores widely utilized in bioimaging, molecular probes, and pharmaceutical research due to their chromogenic and fluorogenic properties.

The acetamido group enhances solubility in polar solvents compared to hydrophobic substituents (e.g., aryl or adamantyl groups) while retaining strong electron-withdrawing characteristics, which influence spectral properties such as UV-Vis absorption and fluorescence emission.

Properties

CAS No.

18333-72-7

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

N-(4-nitro-2,1,3-benzoxadiazol-7-yl)acetamide

InChI

InChI=1S/C8H6N4O4/c1-4(13)9-5-2-3-6(12(14)15)8-7(5)10-16-11-8/h2-3H,1H3,(H,9,13)

InChI Key

XHIJYNJBIDVIND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves nucleophilic substitution reactions where amino derivatives are introduced to the benzofurazan core. The process generally proceeds via the following steps:

  • Activation of NBD-Cl as a derivatizing reagent.
  • Nucleophilic attack by amino groups of target molecules, such as amino acids or amines.
  • Subsequent acylation to introduce the acetamido group.

Specific Preparation Methods

a. Direct Nucleophilic Substitution with Amino Precursors

The initial step involves reacting NBD-Cl with amino compounds under basic conditions to form amino-derivatives of benzofurazan. For example, amino acids or amines are reacted with NBD-Cl in suitable solvents, such as methanol, acetonitrile, or a mixture of water and organic solvents, with bases like sodium bicarbonate or sodium hydrogen carbonate to facilitate the substitution.

b. Acylation to Form the Acetamido Group

Post-derivatization, the amino group can be acylated using acetic anhydride or acetyl chloride to yield the acetamido derivative. This step often occurs after the initial substitution to ensure selective modification.

Representative Experimental Procedure

Step Reagents Solvent Conditions Yield Reference
Nucleophilic substitution NBD-Cl, amino precursor Methanol/water or acetonitrile Room temperature, stirring 50-85% ,
Acylation Acetic anhydride DCM or pyridine Reflux or room temperature Variable Standard organic synthesis protocols

Note: The exact conditions depend on the specific amino precursor and desired derivative.

Reaction Conditions and Optimization

Solvent Systems

Solvent System Suitable for Notes
Methanol & Water (1:1) Glycine, phenylalanine derivatives Optimal for amino acids with good solubility
Acetonitrile Amines like furfurylamine, dehydroabietylamine Provides better solubility for hydrophobic amines

Base Catalysts

Base Usage Advantages
Sodium bicarbonate Mild, effective Prevents side reactions, easy to remove
Sodium hydrogen carbonate Similar to bicarbonate Suitable for sensitive compounds

Purification Techniques

  • Recrystallization from aqueous ethanol.
  • Chromatography on silica gel using ethyl acetate or DCM as eluents.
  • Sublimation under vacuum for high purity.

Structural Characterization Data

The synthesized derivatives are characterized via UV-Vis, IR, NMR, and fluorescence spectroscopy to confirm structure and purity.

Technique Key Observations Data Reference
UV-Vis Absorption bands at 312–390 nm and 430–480 nm ,
IR Nitro group (~1500–1600 cm$$^{-1}$$), NH (~3300–3500 cm$$^{-1}$$)
NMR Aromatic proton signals, characteristic of benzofurazan and acetamido groups

Notable Research Discoveries

  • Scalability: Researchers demonstrated the scalable synthesis of benzofurazan derivatives, including the preparation of NBD-labeled peptides, with yields up to 85% using optimized conditions.
  • Versatility: The NBD-Cl reagent reacts efficiently with a broad range of amines and amino acids, facilitating the synthesis of diverse derivatives, including This compound .
  • Analytical Applications: The derivatives synthesized serve as fluorescent probes, with applications extending into bioimaging and analytical chemistry, underscoring the importance of robust preparation methods,.

Summary Table of Preparation Methods

Method Reagents Solvent Conditions Typical Yield Remarks
Nucleophilic substitution NBD-Cl + amino precursor Methanol/water or acetonitrile Room temp, base catalysis 50–85% Widely used for amino acids and amines
Acylation Acetic anhydride DCM or pyridine Reflux or room temp Variable For acetamido group introduction
Large-scale synthesis NBD-Cl + peptide precursors Organic solvents + bases Scaled-up conditions Up to 60–70% Demonstrated in therapeutic peptide derivatization

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-7-nitrobenzofurazan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetamido-7-nitrobenzofurazan has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes.

    Biology: Employed in bioimaging and as a marker for studying biological processes.

    Medicine: Investigated for its potential in drug development and diagnostic assays.

    Industry: Utilized in the development of sensors and analytical devices.

Mechanism of Action

The mechanism of action of 4-acetamido-7-nitrobenzofurazan involves its ability to interact with specific molecular targets. The compound’s fluorescence properties are exploited in various assays, where it binds to target molecules and emits fluorescence upon excitation. This property is used to detect and quantify the presence of specific analytes in complex mixtures .

Comparison with Similar Compounds

Table 1: Comparative Properties of NBD Derivatives

Compound Substituent λmax (nm) Fluorescence λem (nm) Hydrophobicity (RP-TLC Rf) Notable Features
4-Acetamido-NBD (hypoth.) -NHCOCH₃ ~460–470 (estimated) ~530–550 (estimated) Moderate (0.4–0.6) High polarity, electron-withdrawing group
ABF (3a) -NH₂ 465 535 Low (0.2–0.3) Prone to oxidation, weak fluorescence
3b Benzo-crown-ether 480 545 High (0.8–0.9) Metal ion sensing
3d TEMPO radical 475 540 Moderate (0.5–0.7) Redox-active, EPR-detectable
3e α-Picolyl 470 538 Moderate (0.6–0.7) Ligand for transition metals

Key Observations :

  • UV-Vis Absorption: Electron-withdrawing groups (e.g., -NO₂, -NHCOCH₃) redshift λmax compared to -NH₂ (ABF).
  • Fluorescence : Acetamido substitution likely enhances quantum yield relative to ABF due to reduced photooxidation.
  • Hydrophobicity : Acetamido derivatives are less hydrophobic than aryl-substituted analogs (e.g., 3e) but more so than crown ether derivatives.

Q & A

Basic Research Questions

Q. What are the primary applications of 4-ANBD in analytical chemistry, and how can its fluorescence properties be optimized for amino acid derivatization?

  • 4-ANBD is widely used as a fluorogenic derivatization reagent for amino acids and low-molecular-weight amines. Its nitrobenzofurazan core reacts selectively with primary amines and thiol groups, forming stable fluorescent adducts . To optimize fluorescence efficiency:

  • pH : Reactions are most efficient in slightly alkaline conditions (pH 8–9), as the reagent’s electrophilicity increases.
  • Temperature : Heating at 60–70°C for 10–30 minutes accelerates derivatization.
  • Solvent : Use polar aprotic solvents like acetonitrile or DMF to enhance solubility .
    • Example protocol: Dissolve 4-ANBD in methanol (1 mM), mix with amino acids in borate buffer (pH 9.0), and incubate at 65°C for 20 minutes .

Q. How does the substitution pattern (e.g., chloro vs. fluoro) on the benzofurazan core influence reactivity and fluorescence in derivatization reactions?

  • The leaving group (Cl or F) at the 4-position determines reaction kinetics. NBD-Cl (4-chloro) reacts faster with amines due to the lower bond dissociation energy of C-Cl vs. C-F, but NBD-F (4-fluoro) offers better stability in aqueous media .
  • Fluorescence intensity depends on the electron-withdrawing nitro group at the 7-position, which stabilizes the excited state. Substitution at the 4-position minimally affects emission wavelength (~530–550 nm) but alters quantum yield .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. DFT calculations) for 4-ANBD derivatives?

  • Discrepancies between experimental NMR shifts and DFT-predicted values often arise from solvent effects or crystal packing forces. For example, in 4-chloro-7-nitrobenzofurazan, DFT calculations (B3LYP/6-311++G**) accurately predict vibrational modes but may underestimate solvation effects on chemical shifts .
  • Methodological recommendation :

  • Use hybrid functionals (e.g., CAM-B3LYP) with implicit solvent models (e.g., PCM) for DFT.
  • Cross-validate with X-ray crystallography or IR spectroscopy to confirm molecular geometry .

Q. What experimental strategies mitigate low yields in the synthesis of 4-ANBD hydrazine derivatives?

  • Low yields in hydrazine adduct formation (e.g., N-methyl-4-hydrazino-7-nitrobenzofurazan) are often due to competing hydrolysis or side reactions. Key optimizations include:

  • Stoichiometry : Use a 2:1 molar ratio of hydrazine to 4-ANBD to favor nucleophilic substitution over hydrolysis.
  • Reaction medium : Conduct reactions in anhydrous acetonitrile with NaHCO₃ to scavenge HCl byproducts .
  • Temperature control : Maintain 40–50°C to balance reaction rate and stability of intermediates .

Q. How should researchers address conflicting reports on the selectivity of 4-ANBD for thiols vs. amines in complex biological matrices?

  • Contradictions arise from matrix-specific interferences (e.g., glutathione in cellular lysates). A stepwise approach is recommended:

Pre-derivatization cleanup : Use solid-phase extraction (C18 columns) to remove competing thiols.

pH modulation : Perform derivatization at pH 7.4 to favor thiol reactivity or pH 9.0 for amines .

Validation : Confirm specificity via LC-MS/MS with stable isotope-labeled internal standards .

Methodological and Data Analysis Questions

Q. What chromatographic conditions are optimal for separating 4-ANBD-derivatized amino acids?

  • Column : C18 reversed-phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).
  • Mobile phase : Gradient elution with 0.1% TFA in water (A) and acetonitrile (B).
  • Detection : Fluorescence detection at λexem = 470/530 nm .
  • Example gradient : 10–50% B over 20 minutes, flow rate 1.0 mL/min .

Q. How can time-resolved fluorescence spectroscopy enhance the sensitivity of 4-ANBD-based assays?

  • Time-resolved detection minimizes autofluorescence from biological samples. For 4-ANBD derivatives:

  • Use a delay time of 100 ns and gate width of 200 ns.
  • Pair with lanthanide chelates (e.g., Eu³⁺) for Förster resonance energy transfer (FRET) applications .

Contradiction and Conflict Analysis

Q. How to interpret conflicting results in the solvent-dependent fluorescence quenching of 4-ANBD derivatives?

  • Quenching mechanisms (static vs. dynamic) vary with solvent polarity. For example:

  • In methanol, static quenching dominates due to ground-state complexation.
  • In water, dynamic quenching via collisional encounters is prevalent.
    • Resolution : Conduct Stern-Volmer analysis at multiple temperatures. A linear plot indicates dynamic quenching; upward curvature suggests static quenching .

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